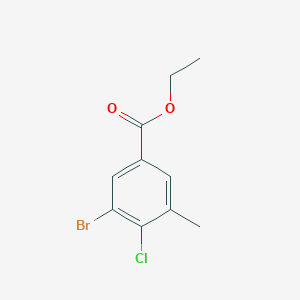

Ethyl 3-bromo-4-chloro-5-methylbenzoate

Description

The exact mass of the compound this compound is 275.95527 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromo-4-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUYKCHAMRMOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-4-chloro-5-methylbenzoate

CAS Number: 1564628-51-8 Molecular Formula: C₁₀H₁₀BrClO₂ Molecular Weight: 277.54 g/mol

This technical guide provides a comprehensive overview of Ethyl 3-bromo-4-chloro-5-methylbenzoate, a substituted aromatic ester with significant potential as a building block in pharmaceutical and materials science research. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound belongs to the class of halogenated aromatic compounds, which are fundamental in modern chemical synthesis.[1] The strategic placement of bromine, chlorine, and methyl groups on the benzene ring creates a unique electronic and steric environment, making it a versatile intermediate. Halogenated aromatic esters are widely utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] The presence of multiple halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and physical properties such as thermal stability and flame retardancy.[1][3] Substituted benzoic acid esters, in particular, are recognized as valuable scaffolds in drug discovery, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[4]

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 319.7±37.0 °C (Predicted) | [5] |

| Density | 1.474±0.06 g/cm³ (Predicted) | [5] |

| XlogP | 3.1 (Predicted for similar acid) | [6][7] |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-chloro-5-methylbenzoic acid. This precursor is commercially available from various suppliers.[8]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3-bromo-4-chloro-5-methylbenzoic acid.

Materials:

-

3-bromo-4-chloro-5-methylbenzoic acid

-

Anhydrous ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-chloro-5-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous ethanol (e.g., 10-20 eq). Ethanol serves as both a reactant and the solvent.

-

Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[9]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[10] Repeat this wash until gas evolution (CO₂) ceases.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.[10]

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices:

-

Excess Ethanol: The Fischer esterification is a reversible reaction.[11][12] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[11]

-

Acid Catalyst: The reaction rate is exceedingly slow without a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[9]

-

Aqueous Work-up: The washing steps are critical for removing the catalyst and unreacted starting material, ensuring the purity of the final product. Neutralization with sodium bicarbonate is a key step to quench the reaction and facilitate the separation of the neutral ester from the acidic components.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Fischer Esterification

Caption: Key steps in the Fischer esterification mechanism.

Characterization and Spectroscopic Analysis

As no experimental spectra are publicly available, the following are predicted data based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

-

Aromatic Region: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromo, chloro, and methyl substituents.

-

Ethyl Group: A quartet corresponding to the -OCH₂- protons (around δ 4.3 ppm) and a triplet for the -CH₃ protons of the ethyl group (around δ 1.3 ppm) are anticipated. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.

-

Methyl Group on Ring: A singlet for the methyl group attached to the aromatic ring is expected (around δ 2.4 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.[13]

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-150 ppm). The carbons directly attached to the halogens will show characteristic shifts.

-

Ethyl Group Carbons: The -OCH₂- carbon is expected around δ 61 ppm, and the -CH₃ carbon around δ 14-17 ppm.[13]

-

Methyl Group on Ring: The methyl carbon on the ring will likely appear around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: A band in the region of 1100-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern for the molecular ion peak and any fragments containing these halogens.

Potential Applications

The unique substitution pattern of this compound suggests its utility as a versatile intermediate in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of halogen atoms can significantly alter the biological activity of a molecule by influencing its binding affinity to target proteins, its lipophilicity, and its metabolic stability.[1] Benzoic acid derivatives have been investigated as prodrugs, where the ester form can enhance cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target organism.[14] This compound could serve as a starting material for the synthesis of novel:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted aromatic acids.[15][4]

-

Antimicrobial agents: The antimicrobial activity of benzoic acid and its esters is well-documented, and halogenation can enhance this activity.[16]

-

Herbicides and Fungicides: The specific halogenation pattern is a key feature in many crop protection agents.[1]

Materials Science

Halogenated organic compounds are widely used in the development of advanced materials.[2][3] The bromo and chloro substituents can impart properties such as:

-

Flame Retardancy: Halogenated compounds are often incorporated into polymers to reduce their flammability.[17]

-

Liquid Crystals: The rigid, substituted aromatic core is a common feature in molecules designed for liquid crystal displays.

-

Specialty Polymers: This ester can be hydrolyzed to the corresponding acid and then used as a monomer in the synthesis of polyesters or polyamides with tailored thermal and mechanical properties.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related compounds are known to be irritants to the skin, eyes, and respiratory system.

References

-

The Synthesis and Application of Halogenated Aromatic Compounds in Modern Industries. (n.d.). Retrieved from [Link]

-

Halogenated aromatic compounds: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

- Terraneo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8339-8351.

- Costa, C. H., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1124.

-

Aromatic Compounds: Nomenclature, Characteristics and Conditions. (n.d.). Allen Institute. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... (2025). Filo. Retrieved from [Link]

- Amran, N. A., & Taha, M. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Analytical Sciences, 20(5), 1163-1173.

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-bromo-5-chloro-4-methylbenzoic acid (C8H6BrClO2). (n.d.). PubChemLite. Retrieved from [Link]

- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.

- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (2024).

-

Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 102, 104245.

- Chlorination and bromination of aromatic compounds at atmospheric pressure. (2000). Google Patents.

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Bromo-3-chloro-5-methylbenzoic acid. (n.d.). Crysdot LLC. Retrieved from [Link]

-

4-bromo-3-chloro-5-methylbenzoic acid (C8H6BrClO2). (n.d.). PubChemLite. Retrieved from [Link]

-

3-Bromo-4-chloro-5-methylbenzoic acid 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 1564628-51-8 [m.chemicalbook.com]

- 6. PubChemLite - 3-bromo-5-chloro-4-methylbenzoic acid (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-bromo-3-chloro-5-methylbenzoic acid (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 8. danabiosci.com [danabiosci.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. studylib.net [studylib.net]

- 12. athabascau.ca [athabascau.ca]

- 13. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 14. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Structural Complexity of Halogenated Scaffolds

An In-Depth Technical Guide to the Molecular Weight and Formula of C10H10BrClO2 Derivatives

In the landscape of modern drug discovery and materials science, halogenated organic compounds represent a cornerstone of innovation. The unique electronic properties and steric profiles imparted by halogen atoms—particularly bromine and chlorine—offer medicinal chemists and material scientists a powerful toolkit for modulating molecular properties such as metabolic stability, binding affinity, and crystal packing. The molecular formula C10H10BrClO2, in particular, presents a fascinating scaffold. Its inherent structural diversity, stemming from a high degree of unsaturation and varied substitution patterns, gives rise to a vast number of potential isomers, each with potentially unique biological activities and physical characteristics.

This guide, written from the perspective of a Senior Application Scientist, is intended for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather an in-depth exploration of the principles and state-of-the-art techniques required to confidently determine the molecular weight and elucidate the precise chemical formula and structure of C10H10BrClO2 derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for analysis.

The Theoretical Foundation: From Formula to Isomeric Possibilities

Before any experimental work commences, a thorough theoretical analysis is indispensable. This foundational step allows us to predict key properties and anticipate the analytical challenges ahead.

Calculating the Molecular Weight and Mass

The molecular formula C10H10BrClO2 provides the necessary information to calculate both the average molecular weight and the monoisotopic mass, two distinct values crucial for different analytical techniques.[1][2] The calculation involves summing the atomic weights of the constituent atoms.[3]

To perform this calculation, we use the atomic weights of the most common isotopes for monoisotopic mass (primarily used in high-resolution mass spectrometry) and the weighted average atomic masses for the molecular weight (useful for bulk property calculations).

| Element | Symbol | Atomic Weight (amu) | Monoisotopic Mass (amu) |

| Carbon | C | 12.011 | 12.00000 |

| Hydrogen | H | 1.008 | 1.00783 |

| Bromine | Br | 79.904 | 78.91834 |

| Chlorine | Cl | 35.453 | 34.96885 |

| Oxygen | O | 15.999 | 15.99491 |

Monoisotopic Mass Calculation: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. It is the precise mass that is measured by high-resolution mass spectrometry.

-

(10 * 12.00000) + (10 * 1.00783) + (1 * 78.91834) + (1 * 34.96885) + (2 * 15.99491) = 275.95526 Da

Several known compounds with the formula C10H10BrClO2 share this exact monoisotopic mass.[3][4][5][6]

Average Molecular Weight Calculation: This is calculated using the weighted average of the natural abundances of all stable isotopes of each element.

-

(10 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 35.453) + (2 * 15.999) = 277.487 g/mol

Understanding the distinction between these two values is critical. When a high-resolution mass spectrometer provides a mass of 275.9553, it is a strong confirmation of the elemental composition C10H10BrClO2.

The Labyrinth of Isomerism

A single molecular formula can represent numerous distinct molecules called isomers. For C10H10BrClO2, the potential for isomerism is immense, encompassing both constitutional isomerism and stereoisomerism.

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. This can manifest as:

-

Positional Isomerism: The halogen atoms, oxygen-containing functional groups (e.g., esters, ethers, carboxylic acids), and alkyl groups can be attached at various positions on the carbon skeleton.

-

Functional Group Isomerism: The atoms can be arranged to form different functional groups, such as a carboxylic acid, an ester, or a ketone with an ether linkage.

-

Skeletal Isomerism: The ten carbon atoms can form different backbones, such as a substituted naphthalene ring system or a phenyl ring with a four-carbon side chain.

-

The PubChem database lists several constitutional isomers for C10H10BrClO2, illustrating this diversity[3]:

-

Propan-2-yl 5-bromo-2-chlorobenzoate[5]

-

Methyl 2-bromo-3-(4-chlorophenyl)propanoate[6]

-

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone[4]

-

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For C10H10BrClO2 derivatives, this can include:

-

Enantiomers (Optical Isomers): Molecules with a chiral center (a carbon atom bonded to four different groups) will be non-superimposable mirror images.

-

Diastereomers: Molecules with multiple chiral centers can have stereoisomers that are not mirror images.

-

The sheer number of possible isomers underscores why a simple molecular weight determination is insufficient. A combination of sophisticated analytical techniques is required for unambiguous structure elucidation.

The Analytical Workflow: A Multi-Pillar Approach to Structure Elucidation

Confirming the molecular formula and elucidating the specific structure of a C10H10BrClO2 derivative requires a synergistic workflow. The primary pillars of this process are Mass Spectrometry (MS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular structure, and Elemental Analysis (EA) for orthogonal validation of elemental composition.

Mass Spectrometry: The First Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.[7] Its power lies in its ability to measure mass with extremely high precision, allowing differentiation between compounds with the same nominal mass but different elemental formulas.

Causality: The Isotopic Signature of Bromine and Chlorine A key feature that immediately signals the presence of bromine and/or chlorine in a mass spectrum is their unique isotopic distribution.[8]

-

Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak (a peak two mass units higher than the molecular ion) with an intensity that is approximately one-third of the molecular ion (M) peak.[9] The ratio is roughly 3:1.[8][10]

-

Bromine also has two stable isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This leads to an M+2 peak that is nearly equal in intensity to the molecular ion (M) peak.[9][11] The ratio is approximately 1:1.[8][10]

For a molecule containing one bromine and one chlorine atom, like C10H10BrClO2, the mass spectrum will exhibit a complex cluster of peaks for the molecular ion. The most intense peak (M) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. There will be significant peaks at M+2 (containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) and M+4 (containing ³⁷Cl and ⁸¹Br). The relative intensities of this cluster are a definitive fingerprint for the presence of one Br and one Cl atom.

| Number of Halogen Atoms | M : M+2 Ratio (Approx.) | M : M+2 : M+4 Ratio (Approx.) |

| 1 Chlorine (Cl) | 3 : 1 | - |

| 1 Bromine (Br) | 1 : 1 | - |

| 2 Chlorine (Cl2) | - | 9 : 6 : 1 |

| 2 Bromine (Br2) | - | 1 : 2 : 1 |

| 1 Cl and 1 Br | - | 3 : 4 : 1 |

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified derivative.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water, often with 0.1% formic acid to promote protonation for positive ion mode.[7]

-

Ensure the sample is fully dissolved; filter if any particulate matter is present.

-

-

Instrument Calibration:

-

Calibrate the high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) according to the manufacturer's instructions using a standard calibration solution. Calibration is essential for achieving high mass accuracy.[7]

-

-

Data Acquisition:

-

Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for many organic molecules, as it minimizes fragmentation.[12]

-

Analysis Mode: Perform the analysis in both positive (ESI+) and negative (ESI-) ion modes to maximize the chance of observing the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure capture of the molecular ion and any potential fragments.

-

Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Analysis:

-

Identify the molecular ion cluster. For C10H10BrClO2 in positive mode, this will be the [M+H]⁺ ion cluster around m/z 276.9625.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C10H10BrClO2 with a mass error of less than 5 ppm.

-

Compare the observed isotopic pattern of the molecular ion cluster with the theoretically predicted pattern for a compound containing one bromine and one chlorine atom.

-

NMR Spectroscopy: The Structural Architect

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the detailed structure of an organic molecule.[1][13] For C10H10BrClO2 derivatives, ¹H and ¹³C NMR are fundamental.

-

¹H NMR: Provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). Protons on aromatic rings typically appear in the 6.5-8.0 ppm region.[14]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[14] The presence of electronegative atoms like O, Cl, and Br will shift the signals of adjacent carbons further downfield.

Causality: Why NMR is Decisive For a series of C10H10BrClO2 isomers, MS data will be identical. However, their NMR spectra will be unique fingerprints. For example, the substitution pattern on an aromatic ring dramatically changes the splitting patterns and chemical shifts of the aromatic protons. A para-substituted ring will show a simpler, more symmetric pattern than a meta- or ortho-substituted ring.[14] Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to piece together the full structure by identifying which protons are coupled to each other and which protons are attached to which carbons.

Protocol 2: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Amount: For a standard NMR instrument, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming solvent signals in the ¹H spectrum.[15]

-

Purity: Ensure the sample is free of solid particles, which can degrade spectral quality. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[15]

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm, although residual solvent peaks can also be used for referencing.[2]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.

-

If the structure is not immediately obvious from the 1D spectra, acquire 2D NMR data (e.g., COSY, HSQC, HMBC) to establish connectivities.

-

-

Data Analysis:

-

¹H Spectrum:

-

Assign chemical shifts (δ) to each signal.

-

Integrate the signals to determine the relative number of protons for each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

-

¹³C Spectrum:

-

Count the number of signals to determine the number of unique carbon environments. This can provide clues about molecular symmetry.

-

-

2D Spectra:

-

Use COSY to identify proton-proton couplings (H-C-C-H).

-

Use HSQC to identify direct one-bond proton-carbon correlations (C-H).

-

Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.

-

-

Elemental Analysis: The Final Checkpoint

Elemental Analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and other elements in a sample. It serves as a crucial, independent verification of the molecular formula determined by HRMS. For halogenated compounds, this technique confirms the ratio of elements and the overall purity of the synthesized derivative. The most common method is combustion analysis.[16]

Causality: An Orthogonal Validation While HRMS provides a highly precise mass-to-charge ratio, elemental analysis provides the percentage composition of the elements.[17] If a synthesized compound is pure, the experimentally determined percentages of C and H should match the theoretical values calculated from the formula C10H10BrClO2 within a narrow margin (typically ±0.4%). This provides a high degree of confidence that the sample is indeed the desired compound and is free from significant impurities.

Conclusion: A Unified Strategy for Certainty

The determination of the molecular weight and formula of a C10H10BrClO2 derivative is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. A high-resolution mass spectrum provides the molecular formula with high confidence, particularly when the characteristic isotopic pattern of bromine and chlorine is observed. However, given the vast isomeric possibilities, this information alone is insufficient. Unambiguous structure elucidation is only achieved through the detailed mapping provided by 1D and 2D NMR spectroscopy. Finally, elemental analysis offers a fundamental, quantitative confirmation of the elemental composition, validating the purity of the material under investigation. By judiciously applying this integrated workflow, researchers can navigate the complexities of these halogenated scaffolds with a high degree of scientific rigor and certainty.

References

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

-

wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]

-

Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Allery, A. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

-

PubChemLite. (n.d.). C10H10BrClO2 - Explore. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Špirtović-Halilović, S., Salihović, M., & Jurić, S. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 134-145. [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Structure Analysis of Unknown Compounds. [Link]

-

European Commission. (n.d.). Recording of High-Resolution Mass Spectra of Organic Substances. Taxation and Customs Union. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

PubChem. (n.d.). Home. [Link]

-

Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

-

PubChemLite. (n.d.). 683274-74-0 (C10H10BrClO2). [Link]

-

PubChemLite. (n.d.). Propan-2-yl 5-bromo-2-chlorobenzoate (C10H10BrClO2). [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-3-(4-chlorophenyl)propanoate (C10H10BrClO2). [Link]

-

University of Cambridge. (2020, May 21). Structure Elucidation in One Minute. Yusuf Hamied Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Vedantu. (n.d.). Molecular Weight. [Link]

-

Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]

-

Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

Sources

- 1. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. PubChemLite - C10H10BrClO2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 683274-74-0 (C10H10BrClO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - Propan-2-yl 5-bromo-2-chlorobenzoate (C10H10BrClO2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Methyl 2-bromo-3-(4-chlorophenyl)propanoate (C10H10BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hscprep.com.au [hscprep.com.au]

- 11. m.youtube.com [m.youtube.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. jchps.com [jchps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-bromo-4-chloro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-chloro-5-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use in a laboratory and industrial setting, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a detailed overview of the predicted and experimentally determinable physical properties of this compound, grounded in established scientific principles. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide scientifically reasoned estimations.

Core Molecular and Physical Properties

The foundational properties of a molecule dictate its behavior in a macroscopic system. These intrinsic properties are determined by its atomic composition and arrangement.

Molecular Structure and Identity

-

Molecular Formula: C₁₀H₁₀BrClO₂

-

Molecular Weight: 277.54 g/mol

-

IUPAC Name: this compound

-

CAS Number: Not available.

The structure consists of a benzene ring substituted with a bromo, a chloro, and a methyl group, as well as an ethyl ester functional group. The relative positions of these substituents significantly influence the molecule's polarity, steric hindrance, and intermolecular interactions.

Estimated Physical Properties

The following table summarizes the estimated physical properties of this compound. These values are predicted based on the properties of structurally similar compounds and the known effects of the individual substituents.

| Property | Estimated Value | Rationale for Estimation |

| Melting Point | 35 - 45 °C | The presence of multiple substituents on the benzene ring can disrupt crystal lattice packing, potentially leading to a lower melting point compared to more symmetrical analogs. Halogen atoms increase intermolecular forces (dipole-dipole and van der Waals), which would raise the melting point. The methyl group has a minor effect. Comparison with substituted benzoates suggests a solid state at room temperature, but likely with a relatively low melting point. |

| Boiling Point | 280 - 295 °C | The boiling point is primarily influenced by molecular weight and intermolecular forces. The presence of bromine and chlorine significantly increases the molecular weight compared to ethyl benzoate (212 °C).[1][2] The polar ester group and the halogens contribute to dipole-dipole interactions, further elevating the boiling point. |

| Density | 1.45 - 1.55 g/cm³ | The presence of heavy atoms like bromine and chlorine will lead to a density significantly greater than that of water and unsubstituted ethyl benzoate (1.045 g/mL).[1][2] |

| Solubility in Water | Low | The molecule is predominantly nonpolar due to the large aromatic ring and the ethyl group. While the ester group can form hydrogen bonds with water, the overall hydrophobic character imparted by the halogen and methyl substituents will result in very low aqueous solubility. Halogenation can sometimes unexpectedly increase water solubility, but the overall structure suggests poor solubility.[3] |

| Solubility in Organic Solvents | High | Due to its largely organic and moderately polar nature, high solubility is expected in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and aromatic hydrocarbons (toluene). |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the predicted spectroscopic signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group.

-

Aromatic Protons (s, 2H, δ 7.8 - 8.2 ppm): The two protons on the aromatic ring are in a meta-relationship to each other. Due to the substitution pattern, they are chemically equivalent and will likely appear as a singlet, or a very narrowly split doublet. Their chemical shift will be downfield due to the electron-withdrawing effects of the ester and halogen substituents.

-

Ethyl Group (q, 2H, δ 4.3 - 4.5 ppm): The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield quartet.

-

Ethyl Group (t, 3H, δ 1.3 - 1.5 ppm): The methyl (-CH₃) protons of the ethyl group will appear as an upfield triplet.

-

Methyl Group (s, 3H, δ 2.3 - 2.5 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): δ 164 - 168 ppm

-

Aromatic Carbons: δ 125 - 140 ppm. The exact shifts will be influenced by the electronic effects of the substituents.[4][5] Carbons directly attached to the halogens will show characteristic shifts.

-

Methylene Carbon (-CH₂-): δ 60 - 65 ppm

-

Methyl Carbon (ring -CH₃): δ 20 - 25 ppm

-

Methyl Carbon (ethyl -CH₃): δ 13 - 16 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[6][7][8]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency slightly.

-

C-O Stretch (Ester): Two distinct bands are expected in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed as a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[9] This will result in prominent M⁺, M+2, and M+4 peaks.

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the ethyl group, followed by the sequential loss of the halogen atoms. The C-Br bond is weaker than the C-Cl bond and is expected to cleave more readily.[10] Common fragments would include the loss of an ethoxy radical (-•OCH₂CH₃), followed by the loss of a bromine radical (-•Br) and then a chlorine radical (-•Cl).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating:

-

For an unknown melting point, a rapid heating rate can be used to determine an approximate range.

-

For an accurate determination, heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

This method involves heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the liquid.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask.

-

Sample and Boiling Chips: Place a small volume of the liquid and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Solubility

This protocol describes a static equilibrium method for determining solubility in various solvents.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the compound into several vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Determine the concentration of the solute in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the key physical properties of a novel chemical entity like this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of this compound. By leveraging data from analogous compounds and established chemical principles, a reliable profile of this molecule has been constructed to aid researchers in its synthesis, handling, and application. The detailed experimental protocols offer a clear path for the empirical determination of these crucial parameters, ensuring the generation of robust and reproducible data for future research and development endeavors.

References

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 93-89-0,Ethyl benzoate. Retrieved from [Link]

-

MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-methylbenzoate. Retrieved from [Link]

-

T3DB. (2014, September 11). Ethyl benzoate (T3D4935). Retrieved from [Link]

-

YouTube. (2024, November 28). Calculation of 13 C chemical shift values #nmr #cmr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Semantic Scholar. (2019, November 25). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Retrieved from [Link]

-

PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

Perflavory. (n.d.). ethyl benzoate, 93-89-0. Retrieved from [Link]

-

Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link]

-

ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Routledge. (2024, May 27). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]

-

Chemguide. (2023, January 15). halogenation of benzene and methylbenzene. Retrieved from [Link]

-

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

Sources

- 1. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Halogenated Benzoic Acid Ethyl Esters: A Technical Guide for Medicinal Chemistry

Topic: Halogenated Benzoic Acid Ethyl Esters for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Scaffold at a Glance

In the landscape of modern medicinal chemistry, halogenated benzoic acid ethyl esters serve as more than simple synthetic intermediates; they are pivotal pharmacophores and metabolic modulators. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzoate scaffold fundamentally alters the physicochemical profile of the molecule—modulating lipophilicity (

This guide moves beyond basic organic synthesis to explore the causality of experimental design, offering a robust, self-validating protocol for their synthesis and application in drug discovery.

Medicinal Chemistry Core: Mechanisms of Action

The Halogen Bond ( -hole)

Unlike the isotropic electron cloud of hydrogen, halogens exhibit an anisotropic charge distribution.[1] The tip of the halogen atom (along the C-X bond axis) is electron-deficient (positive potential), known as the

-

Order of Strength: I > Br > Cl > F (Fluorine rarely forms strong halogen bonds due to high electronegativity but influences pKa and metabolic blocking).

-

Geometric Constraint: The interaction is highly directional (approx. 180° relative to the C-X bond), enabling high-fidelity docking in kinase inhibitors and GPCR ligands.

Metabolic Blocking & Lipophilicity

-

Metabolic Stability: Para-halogenation (e.g., Ethyl 4-fluorobenzoate) blocks P450-mediated hydroxylation at the most reactive site, extending the half-life (

) of the parent drug. -

Lipophilicity: The ethyl ester moiety functions as a "masking group" (prodrug strategy), increasing membrane permeability to allow the compound to cross the blood-brain barrier (BBB) or gut wall before being hydrolyzed by esterases to the active free acid.

Case Studies in Drug Development

Case Study A: PET Imaging Agents ([18F]FBWAY)

Ethyl 4-fluorobenzoate is a critical precursor in the synthesis of radiolabeled ligands for the 5-HT1A receptor.

-

Mechanism: The ethyl ester is used to introduce the

F isotope. The ester is subsequently hydrolyzed or amassed into a larger construct (e.g., [18F]FBWAY). -

Why F? Fluorine-18 is the gold standard for PET due to its ideal half-life (~110 min) and low positron energy.

Case Study B: Antimicrobial Triazoles

Ethyl 4-bromobenzoate serves as the starting material for 5-aryl-1,2,4-triazole-3-thiones.

-

Pathway: Ester

Hydrazide -

Impact: The bromine atom enhances lipophilicity, aiding penetration of bacterial cell walls, while the triazole core disrupts ergosterol synthesis.

Technical Workflow: Synthesis of Ethyl 4-Bromobenzoate

This protocol describes the Fischer Esterification of 4-bromobenzoic acid. It is designed to be scalable and self-validating.

Experimental Logic

-

Catalyst (H₂SO₄): Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Excess Ethanol: Shifts the equilibrium toward the ester (Le Chatelier’s principle).

-

Toluene Azeotrope (Optional): For larger scales, a Dean-Stark trap is used to remove water physically, driving the reaction to completion.

Step-by-Step Protocol

Reagents:

-

4-Bromobenzoic acid (20.1 g, 100 mmol)

-

Absolute Ethanol (150 mL)

-

Conc. Sulfuric Acid (2.0 mL)

-

Sodium Bicarbonate (sat. aq.)

-

Ethyl Acetate (for extraction)

Procedure:

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 4-bromobenzoic acid and ethanol. Add a magnetic stir bar.

-

Activation: Add conc. H₂SO₄ dropwise with stirring. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 6–8 hours.

-

Validation Point: Monitor by TLC (Silica; 20% EtOAc/Hexane). The starting material (

) should disappear, and a new less polar spot (

-

-

Workup:

-

Cool the reaction to room temperature.[2]

-

Evaporate excess ethanol under reduced pressure (Rotavap).

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Neutralization: Wash carefully with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Note: CO₂ evolution will occur.

-

Wash with Brine (50 mL).

-

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from minimal hot ethanol or purify via flash column chromatography.

Visualization: Synthesis Workflow

Caption: Figure 1: Optimized workflow for Fischer Esterification of halogenated benzoic acids.

Data Presentation & Characterization

The following data provides reference values for validating the synthesized compounds.

Table 1: Physicochemical Properties of Key Ethyl Halobenzoates

| Compound | Structure | Mol.[2][3][4][5][6][7][8][9][10] Weight | Boiling Point | Density (g/mL) | Key 1H NMR Signal (Ar-H) |

| Ethyl 4-fluorobenzoate | 168.16 | 210°C | 1.146 | ||

| Ethyl 4-chlorobenzoate | 184.62 | 238°C | 1.189 | ||

| Ethyl 4-bromobenzoate | 229.07 | 262°C | 1.403 | ||

| Ethyl 4-iodobenzoate | 276.07 | 154°C (14 mmHg) | 1.650 |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the halogen substituent influences biological interaction.

Caption: Figure 2: Mechanistic impact of halogenation on pharmacodynamics and pharmacokinetics.

Safety & Handling

-

Lachrymators: Many halogenated benzyl derivatives are strong lachrymators (tear gas agents). While ethyl esters are less volatile, they should still be handled in a fume hood.

-

Skin Absorption: Halogenation increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents to prevent corrosion in incinerators and to comply with environmental regulations.

References

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central (PMC). Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

-

Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043. PubChem. Available at: [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 3. Ethyl 4-bromobenzoate, 100 g, CAS No. 5798-75-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure-synth.com [pure-synth.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Ethyl 4-bromobenzoate | CAS 5798-75-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Ethyl 4-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Tri-substituted Benzene Building Blocks: Strategic Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tri-substituted benzene motif is a cornerstone in modern medicinal chemistry and materials science, offering a rigid scaffold for the precise three-dimensional presentation of functional groups.[1][] The strategic synthesis of these building blocks, with complete control over regiochemistry (1,2,3-, 1,2,4-, and 1,3,5-substitution), is of paramount importance for accelerating drug discovery pipelines and developing novel functional materials.[3] This technical guide moves beyond a simple recitation of reactions to provide a strategic overview of both classical and contemporary methods for constructing these vital chemical entities. We will delve into the mechanistic rationale behind synthetic choices, provide field-tested experimental protocols, and explore the application of advanced techniques such as directed C–H functionalization. This document is intended for the practicing chemist who seeks to not only synthesize but also to strategically design and implement these building blocks in their research endeavors.

The Strategic Imperative: Why Tri-substituted Benzenes?

The benzene ring is a privileged scaffold in bioactive molecules, appearing in a vast number of FDA-approved drugs.[][4] Its rigidity and defined geometry are ideal for positioning substituents to interact with biological targets like enzymes and receptors. Tri-substitution, in particular, allows for a nuanced exploration of chemical space, enabling chemists to modulate properties such as:

-

Potency and Selectivity: Fine-tuning interactions with a biological target. The specific arrangement of groups in 1,3,5-trisubstituted patterns, for instance, has been crucial in developing potent and selective matriptase inhibitors for cancer therapy.[1]

-

Pharmacokinetics (ADME): Modifying solubility, metabolic stability, and cell permeability. Replacing a simple benzene ring with a more complex, three-dimensional saturated bioisostere or a carefully substituted arene can dramatically improve ADME profiles.[5][6]

-

Vectorial Display of Functionality: In materials science, the defined substitution pattern of 1,3,5-isomers is fundamental to creating cascade macromolecules and C3-symmetric materials with unique electronic and photophysical properties.[7][8]

The challenge, and the focus of this guide, lies in the efficient and regioselective synthesis of the desired isomer, as different substitution patterns are often not synthetically interchangeable.[3]

The Synthetic Blueprint: Navigating Regiochemical Outcomes

The synthesis of polysubstituted benzenes hinges on understanding the directing effects of substituents in Electrophilic Aromatic Substitution (EAS), the cornerstone of classical arene chemistry.[9][10][11] The choice of the initial substituent dictates the position of the second, and the combined influence of the first two groups directs the third.[12]

-

Ortho, Para-Directing Groups (Activating): These groups donate electron density to the ring, activating it towards EAS and directing incoming electrophiles to the positions ortho and para to themselves. Examples include -NH2, -OH, -OR (alkoxy), and -R (alkyl).[13][14]

-

Meta-Directing Groups (Deactivating): These groups withdraw electron density from the ring, deactivating it towards EAS and directing incoming electrophiles to the meta position. Examples include -NO2, -CN, -SO3H, and -C(O)R (acyl).[13][14]

-

Halogens (Ortho, Para-Directing Deactivators): A special case, halogens are deactivating due to their inductive effect but direct ortho/para due to resonance.[13]

This interplay of directing effects forms the basis of synthetic planning.

Caption: Logical workflow for synthesizing tri-substituted benzenes using classical EAS reactions.

Modern Strategies: Beyond Classical Limitations

While powerful, classical EAS can be limited by harsh conditions and challenging regioselectivity. Modern organic synthesis has introduced transformative methods that offer milder conditions, novel reactivity, and often superior control.

Cross-Coupling Reactions: Building the Core

Palladium-catalyzed cross-coupling reactions are indispensable. For instance, a versatile starting material like 1,3,5-tribromobenzene can be sequentially functionalized. The Heck reaction, for example, allows for the introduction of three-carbon chains.[7]

Illustrative Protocol: Synthesis of Methyl 1,3,5-Benzenetriacrylate [7]

This protocol demonstrates the power of the Heck reaction to build a C3-symmetric, tri-substituted benzene.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3,5-tribromobenzene (1.0 eq), palladium(II) acetate (0.03 eq), and tri-(o-tolyl)phosphine (0.12 eq).

-

Reagent Addition: Add anhydrous acetonitrile, followed by methyl acrylate (4.5 eq) and triethylamine (4.5 eq) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

C–H Functionalization: The Atom-Economic Frontier

Direct C–H functionalization is a paradigm shift, avoiding the need for pre-functionalized starting materials (e.g., halides or boronic acids).[15][16] The strategy often relies on a "directing group" (DG) that coordinates to a transition metal catalyst and delivers it to a specific C–H bond, typically at the ortho position.[17][18] This has opened new avenues for synthesizing complex polysubstituted arenes.

The N-tosylcarboxamide group, for example, is an excellent DG for ortho-alkenylation, -alkoxylation, and -arylation, and can be further transformed into other useful functionalities.[19]

Caption: General workflow for transition metal-catalyzed ortho-C–H functionalization.

Causality in C-H Functionalization: The choice of directing group is critical. A bidentate chelating group (like a carboxamide or pyridine) forms a stable, five- or six-membered cyclometalated intermediate with the catalyst.[20] This intermediate is the key to selectivity; it holds the catalyst in close proximity to the ortho C-H bond, drastically lowering the activation energy for its cleavage compared to other C-H bonds on the ring.

Cyclization and Annulation Strategies

Building the benzene ring from acyclic precursors is a powerful strategy for accessing highly substituted patterns that are difficult to make otherwise. [3+3] and [2+2+2] cycloadditions are prominent examples.

-

[3+3] Benzannulation: This strategy involves combining two three-carbon synthons. A notable example is the metal-free reaction of propargyl alcohols with organic peroxides to form 1,3,5-trisubstituted benzenes.[21]

-

[2+2+2] Cyclotrimerization: The cyclotrimerization of alkynes is a classic and efficient method for creating symmetrically substituted benzenes.[8]

Data Summary: Comparison of Synthetic Strategies

| Strategy | Key Features | Typical Substitution | Advantages | Limitations |

| Electrophilic Aromatic Substitution (EAS) | Stepwise addition of electrophiles guided by substituent effects. | All patterns possible, but requires careful planning.[9][10] | Well-understood, vast literature, scalable. | Often requires harsh conditions, potential for isomer mixtures. |

| Cross-Coupling (e.g., Suzuki, Heck) | Coupling of pre-functionalized arenes with partners. | Highly versatile, depends on starting material. | Mild conditions, excellent functional group tolerance.[7] | Requires pre-functionalization, generates stoichiometric waste. |

| Directed C-H Functionalization | Catalyst-directed activation of specific C-H bonds. | Primarily ortho to the directing group. meta and para are emerging.[17][18] | High atom economy, novel reactivity, late-stage functionalization.[15] | Requires a directing group, catalyst cost, scope can be limited. |

| Benzannulation / Cyclization | Construction of the aromatic ring from acyclic precursors. | Often provides access to highly substituted patterns with high regioselectivity.[21][22] | Convergent, excellent regiocontrol. | Substrate synthesis can be multi-step. |

Future Perspectives: The Next Generation of Building Blocks

The field continues to evolve, driven by the need for greater efficiency, sustainability, and complexity. Key areas of future development include:

-

meta- and para-Selective C-H Functionalization: Overcoming the strong ortho-directing bias is a major goal. Novel ligand and template designs are being explored to achieve this elusive control.[17][18]

-

Photoredox and Electrocatalysis: Using light or electricity to drive reactions offers sustainable alternatives to traditional reagents and can unlock novel reaction pathways.[23]

-

Bioisosteric Replacements: While this guide focuses on the benzene core, a growing trend involves its replacement with C(sp³)-rich three-dimensional saturated cores like bicyclo[1.1.1]pentanes (BCPs) to improve physicochemical properties.[6] The synthetic methods developed for benzenes are now being adapted for these novel scaffolds.

By integrating classical knowledge with modern innovations, chemists are better equipped than ever to design and synthesize the precise tri-substituted benzene building blocks needed to address challenges in medicine and materials.

References

-

Title: Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Direct construction of 1,3,5‐trisubstituted benzene core. Source: ResearchGate URL: [Link]

-

Title: Ternary Synthon Strategy for 1,3,5-Trisubstituted Benzenes via [3 + 3] Benzannulation of Propargyl Alcohols Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst Source: PMC (PubMed Central) URL: [Link]

-

Title: A CONCISE SYNTHESIS OF SYMMETRIC 1,3,5-C3-TRISUBSTITUTED BENZENES Source: Organic Preparations and Procedures International URL: [Link]

- Title: 1, 2, 3-tri-substituted benzene and method for synthesizing same Source: Google Patents URL

-

Title: Synthesis of di- and tri-substituted benzenes Source: BrainKart URL: [Link]

-

Title: Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy Source: PubMed URL: [Link]

-

Title: Synthesize the trisubstituted benzene Source: Chemistry Stack Exchange URL: [Link]

-

Title: Synthesis of polysubstituted arenes through organocatalytic benzannulation Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Transition metal catalyzed meta-C–H functionalization of aromatic compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis of symmetrically trisubstituted benzene derivatives Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

-

Title: Recent Applications of C–H Functionalization in Complex Natural Product Synthesis Source: RSC Publishing URL: [Link]

-

Title: ACS Select - C-H Functionalization Source: ACS Publications URL: [Link]

-

Title: Synthesis of Polysubstituted Benzenes Source: Fiveable URL: [Link]

-

Title: Directive Influence Of Functional Group In Mono Substituted Benzene Source: BYJU'S URL: [Link]

-

Title: Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold Source: MDPI URL: [Link]

-

Title: 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

-

Title: N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group Source: MDPI URL: [Link]

-

Title: A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization Source: PMC (PubMed Central) URL: [Link]

-

Title: Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation Source: MDPI URL: [Link]

-

Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: University of Göttingen URL: [Link]

-

Title: 4-substituted benzene: Significance and symbolism Source: sciencetree.com URL: [Link]

-

Title: Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Source: Pearson URL: [Link]

-

Title: Synthesis of Aromatic Compounds (2) - Polarity Reversal Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group, Oregon State University URL: [Link]

-

Title: Breakthrough in aromatic molecule research Source: ISIS Neutron and Muon Source URL: [Link]

-

Title: Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Rings in Clinical Trials and Drugs: Present and Future Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PMC (PubMed Central) URL: [Link]

-

Title: Modular Access to meta-Substituted Benzenes via Mo-Catalyzed Intermolecular Deoxygenative Benzene Formation Source: Journal of the American Chemical Society URL: [Link]

-

Title: Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time Source: ChemRxiv URL: [Link]

-

Title: An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Reactions of Benzene Part 7 - Synthesis of Trisubstituted Benzenes Source: YouTube URL: [Link]

-

Title: Synthesis of Aromatic Compounds From Benzene Source: Chemistry Steps URL: [Link]

-

Title: Synthesis of substituted benzene rings I (video) Source: Khan Academy URL: [Link]

-

Title: Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect Source: MDPI URL: [Link]

Sources

- 1. Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Home | ISIS Neutron and Muon Source [isis.stfc.ac.uk:443]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01336G [pubs.rsc.org]

- 9. brainkart.com [brainkart.com]

- 10. fiveable.me [fiveable.me]

- 11. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Palladium-catalyzed cross-coupling of bromo-chloro-benzoates

Application Note: Chemoselective Functionalization of Bromo-Chloro-Benzoates via Pd-Catalysis

Introduction: The Polyhalogenated Advantage

In drug discovery and complex molecule synthesis, polyhalogenated arenes—specifically bromo-chloro-benzoates —serve as high-value linchpins. They offer orthogonal reactivity handles: the ester directs steric/electronic properties, the bromide provides a low-barrier entry for cross-coupling, and the chloride remains latent for subsequent diversification.

This guide addresses the critical challenge: Chemoselectivity . How do you exclusively engage the C–Br bond in a Suzuki-Miyaura coupling while preserving the C–Cl bond for a second step? This protocol leverages kinetic differentiation in oxidative addition to achieve >98% site selectivity.